

## A Comparative Guide to ALK2 Inhibitors: KER-047 vs. LDN-193189

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2): KER-047 and LDN-193189. ALK2, a type I BMP receptor, is a key player in various signaling pathways and a therapeutic target for conditions such as fibrodysplasia ossificans progressiva (FOP) and certain types of anemia. This document summarizes their performance in ALK2 inhibition assays, presents available experimental data, and outlines the methodologies for key experiments.

# Data Presentation: Head-to-Head Inhibitor Performance

A direct quantitative comparison of the inhibitory activity of KER-047 and LDN-193189 is crucial for evaluating their potential as research tools and therapeutic agents. While extensive data is available for LDN-193189, specific biochemical potency data for KER-047 is not as readily available in the public domain.

Table 1: Biochemical Inhibition of ALK Family Kinases



Compound	ALK1 IC50	ALK2 IC50	ALK3 IC50	ALK4 IC50	ALK6 IC50
	(nM)	(nM)	(nM)	(nM)	(nM)
KER-047	Data not	Data not	Data not	Data not	Data not
	publicly	publicly	publicly	publicly	publicly
	available	available	available	available	available
LDN-193189	0.8[1][2][3]	0.8[1][2][3]	5.3[1][2][3]	101[4]	16.7[1][2][3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Cellular ALK2 Inhibition

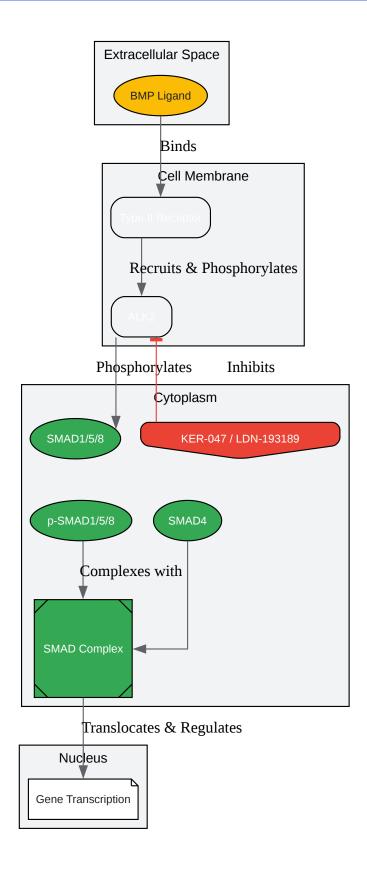
Compound	Cell-Based ALK2 Inhibition IC50 (nM)	Cell Line	Assay Principle
KER-047	Data not publicly available	-	-
LDN-193189	5[3]	C2C12	Inhibition of BMP4- mediated Smad1/5/8 activation

## **ALK2 Signaling Pathway and Inhibition**

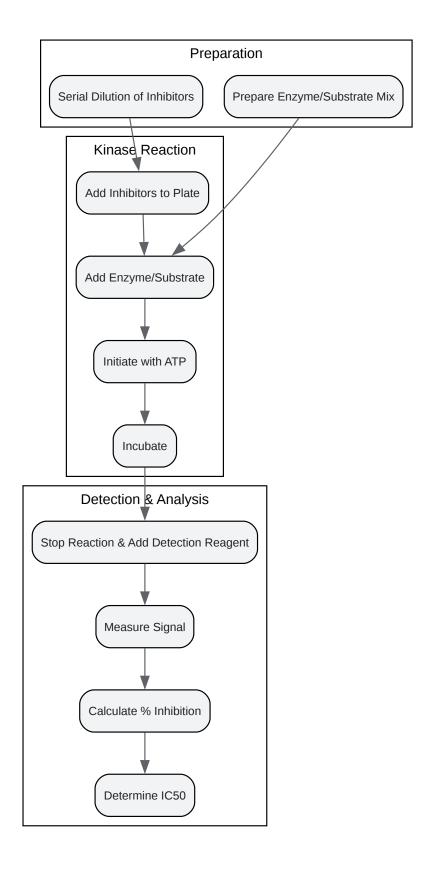
ALK2 is a transmembrane serine/threonine kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of a BMP ligand, ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis.

Both KER-047 and LDN-193189 are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing the phosphorylation of downstream SMAD proteins and thereby inhibiting the signaling cascade.









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